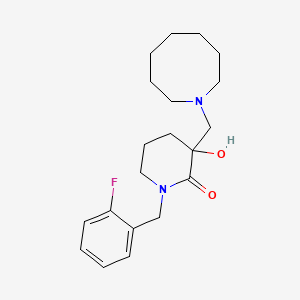![molecular formula C20H29N3O2 B5974554 1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)
1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Parkinson's disease, and addiction.
Mechanism of Action
The exact mechanism of action of 1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide is not fully understood. However, it is believed to act on multiple targets in the body, including dopamine receptors, sigma receptors, and opioid receptors. This compound has been shown to modulate the release of dopamine in the brain, which may contribute to its therapeutic effects in Parkinson's disease and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to reduce the loss of dopaminergic neurons in Parkinson's disease by reducing oxidative stress and inflammation. Additionally, this compound has been shown to reduce the reinforcing effects of drugs of abuse by reducing dopamine release in the brain.
Advantages and Limitations for Lab Experiments
One advantage of 1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide is its potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments. This compound is a synthetic compound, which means that it may have limited bioavailability and may not be suitable for use in vivo. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide. One area of research could be to further elucidate the mechanism of action of this compound and its potential targets in the body. Additionally, further research could be done to optimize the synthesis method of this compound to improve its bioavailability and suitability for use in vivo. Finally, more research could be done to explore the potential therapeutic applications of this compound in other diseases, such as Alzheimer's disease and Huntington's disease.
Synthesis Methods
1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-1-piperidinemethanol with 4-chlorobenzoyl chloride to form 1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-3-methylpiperidine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, this compound.
Scientific Research Applications
1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anticancer activity by inducing apoptosis in cancer cells. This compound has also been studied for its potential use in Parkinson's disease, where it has been shown to improve motor function and reduce the loss of dopaminergic neurons. Additionally, this compound has been shown to have potential as an anti-addictive agent, where it has been shown to reduce the reinforcing effects of drugs of abuse.
properties
IUPAC Name |
1-[4-[(3-methylpiperidin-1-yl)methyl]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-15-3-2-10-22(13-15)14-16-4-6-18(7-5-16)20(25)23-11-8-17(9-12-23)19(21)24/h4-7,15,17H,2-3,8-14H2,1H3,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNFSVHAJYWJOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(5-chloro-2-methoxyphenyl)benzamide](/img/structure/B5974474.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974479.png)

![2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5974484.png)

![5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane](/img/structure/B5974499.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5974509.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)

![6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5974547.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)
![N-{4-hydroxy-5-isopropyl-3-[(4-methoxyphenyl)sulfonyl]-2-methylphenyl}-4-methoxybenzenesulfonamide](/img/structure/B5974572.png)
![2-[1-(2-thienylmethyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974584.png)
![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)